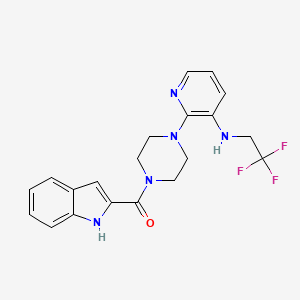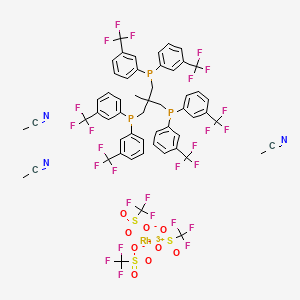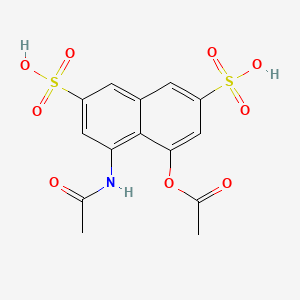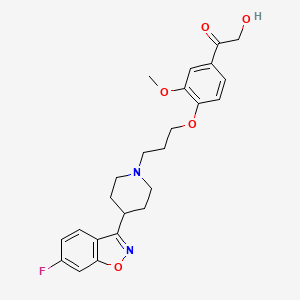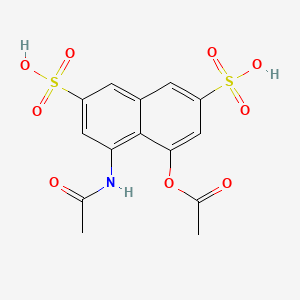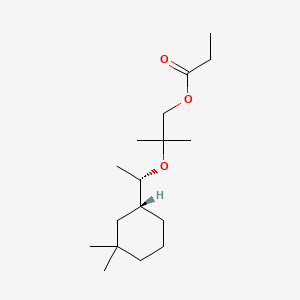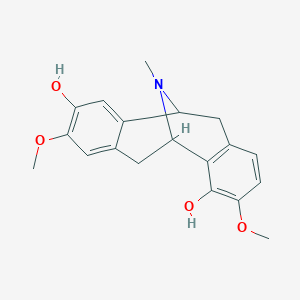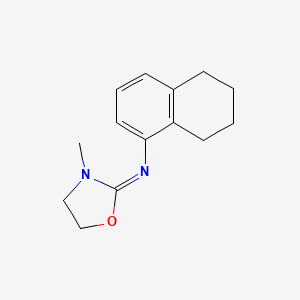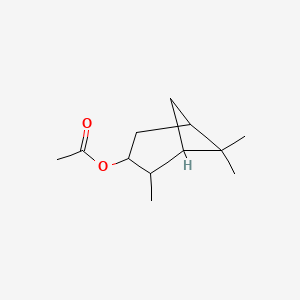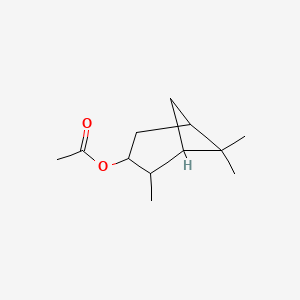
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes an indenoisoquinoline core, which is known for its potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Furylmethyl Group: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural or a similar reagent.
Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and other necessary modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indenoisoquinolines: Compounds with a similar core structure but different substituents.
Furylmethyl Derivatives: Compounds with a furan ring attached to different core structures.
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Uniqueness
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific combination of an indenoisoquinoline core and a furylmethyl group. This combination may confer unique chemical properties and biological activities that are not observed in other similar compounds.
Propriétés
Numéro CAS |
81721-81-5 |
|---|---|
Formule moléculaire |
C21H13NO3 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
6-(furan-2-ylmethyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(24)22(19)12-13-6-5-11-25-13/h1-11H,12H2 |
Clé InChI |
ZPFUGHSCVQWWBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CC5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


